molecular formula C10H12O6 B12884128 Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate CAS No. 61222-85-3

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate

Cat. No.: B12884128
CAS No.: 61222-85-3
M. Wt: 228.20 g/mol
InChI Key: OCUCWKDJXROTLW-UHFFFAOYSA-N
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Description

Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate is an organic compound with a unique structure that includes a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate typically involves multi-step processes. One common method starts with the precursor 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

CAS No.

61222-85-3

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate

InChI

InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3

InChI Key

OCUCWKDJXROTLW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC

Origin of Product

United States

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